molecular formula C10H7FN4OS B2877252 N-(cyanomethyl)-5-fluoro-2-sulfanyl-1H-1,3-benzodiazole-7-carboxamide CAS No. 1808796-23-7

N-(cyanomethyl)-5-fluoro-2-sulfanyl-1H-1,3-benzodiazole-7-carboxamide

Cat. No.: B2877252
CAS No.: 1808796-23-7
M. Wt: 250.25
InChI Key: UJHAIZSUGUUXRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyanomethyl)-5-fluoro-2-sulfanyl-1H-1,3-benzodiazole-7-carboxamide is a synthetic organic compound belonging to the benzodiazole family This compound is characterized by the presence of a cyanomethyl group, a fluorine atom, and a sulfanyl group attached to a benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-5-fluoro-2-sulfanyl-1H-1,3-benzodiazole-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodiazole Core: The initial step involves the construction of the benzodiazole ring. This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Sulfanyl Group: The sulfanyl group is incorporated through nucleophilic substitution reactions, often using thiol reagents.

    Addition of the Cyanomethyl Group: The cyanomethyl group is introduced via a nucleophilic substitution reaction using cyanomethyl halides.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through the reaction of the intermediate with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-5-fluoro-2-sulfanyl-1H-1,3-benzodiazole-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzodiazoles depending on the nucleophile used.

Scientific Research Applications

N-(cyanomethyl)-5-fluoro-2-sulfanyl-1H-1,3-benzodiazole-7-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-5-fluoro-2-sulfanyl-1H-1,3-benzodiazole-7-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The presence of the fluorine atom enhances its binding affinity and metabolic stability, while the sulfanyl group can participate in redox reactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(cyanomethyl)-4-(trifluoromethyl)pyridine-3-carboxamide: Similar in structure but with a pyridine ring and a trifluoromethyl group.

    N-(cyanomethyl)-2,3-dimethylpyridinium salts: Used in the synthesis of various heterocycles.

Uniqueness

N-(cyanomethyl)-5-fluoro-2-sulfanyl-1H-1,3-benzodiazole-7-carboxamide is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a versatile compound for various applications, particularly in fields requiring specific molecular interactions and stability.

By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential in various scientific and industrial domains.

Properties

IUPAC Name

N-(cyanomethyl)-6-fluoro-2-sulfanylidene-1,3-dihydrobenzimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN4OS/c11-5-3-6(9(16)13-2-1-12)8-7(4-5)14-10(17)15-8/h3-4H,2H2,(H,13,16)(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHAIZSUGUUXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(=O)NCC#N)NC(=S)N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.